molecular formula C17H18N4O4S2 B15053456 4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15053456
M. Wt: 406.5 g/mol
InChI Key: AJDQNIWCHCJGRC-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a furan-2-ylmethyl group at position 4 and a 4-(morpholinosulfonyl)phenyl substituent at position 5. This compound has been investigated for antimicrobial applications, with synthesis involving Mannich base reactions using morpholine derivatives .

Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4O4S2/c22-27(23,20-7-10-24-11-8-20)15-5-3-13(4-6-15)16-18-19-17(26)21(16)12-14-2-1-9-25-14/h1-6,9H,7-8,10-12H2,(H,19,26)

InChI Key

AJDQNIWCHCJGRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Formation of the Triazole Core

  • Reagents : Furan-2-carboxylic acid hydrazide, arylisothiocyanates (e.g., substituted phenyl groups), and alkaline conditions.

  • Mechanism :

    • Hydrazide Preparation : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide to form a potassium dithiocarbazate intermediate .

    • Thiosemicarbazide Formation : The intermediate condenses with arylisothiocyanates (e.g., 4-(morpholinosulfonyl)phenyl isothiocyanate) to yield thiosemicarbazides .

    • Cyclization : Alkaline conditions (e.g., ethanolic KOH) trigger ring closure, forming the 4H-1,2,4-triazole-3-thiol skeleton .

Step Reagents Conditions
Hydrazide formationCarbon disulfide, ethanolic KOHReflux, alkaline medium
ThiosemicarbazideArylisothiocyanate, dry benzeneReflux (6 hours)
CyclizationAlkaline medium (e.g., KOH)Heating

Triazole Ring Formation

The cyclization step involves nucleophilic attack by the hydrazide nitrogen on the thiosemicarbazide carbonyl group, followed by elimination of H2S and ring closure .

Mechanistic Steps :

  • Deprotonation : Alkaline conditions activate the hydrazide nitrogen.

  • Nucleophilic Attack : The nitrogen attacks the carbonyl carbon of the thiosemicarbazide.

  • Elimination : Loss of H2S and rearrangement form the triazole ring.

Sulfonamide Formation

The morpholinosulfonyl group is introduced via reaction of the phenyl ring with morpholine sulfonyl chloride. This step occurs prior to coupling with the triazole core .

Chemical Stability and Handling

  • Thiol Group : Requires inert atmosphere storage to prevent oxidation.

  • Sulfonamide Group : Stable under alkaline conditions but may hydrolyze under acidic or prolonged heating.

Structural and Spectral Data

Property Value
Molecular FormulaC17H18N4O4S2 (estimated)
Molecular Weight~406.48 g/mol
Key Functional GroupsTriazole-3-thiol, sulfonamide

Comparative Analysis of Related Compounds

Compound Key Substituents Antifungal Activity
4-(Furan-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiolFuran-2-ylmethyl, phenylModerate
5-(3-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiolMorpholinosulfonylphenylEnhanced

Scientific Research Applications

4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at positions 4 and 5 of the triazole-thiol core:

Compound Name Position 4 Substituent Position 5 Substituent Key Structural Features References
Target Compound Furan-2-ylmethyl 4-(Morpholinosulfonyl)phenyl Morpholinosulfonyl enhances solubility
(E)-4-((Furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Furan-methylene-amino Schiff base Pyridin-4-yl Forms anticancer metal complexes
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4-Fluorobenzylidene-amino Pyridin-2-yl Halogen substituent for enhanced binding
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol Amino group 4-Chlorophenyl Microwave-assisted synthesis
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol 4-Ethoxyphenyl 4-Methoxyphenyl Ether linkages for lipophilicity
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino Iodophenyl-hydrazinyl Antiviral activity against MERS-CoV

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group in the target compound improves aqueous solubility compared to halogenated derivatives (e.g., 4-chlorophenyl) .
  • LogD Values: Derivatives with trifluoromethylphenyl groups (e.g., CP 55) exhibit higher lipophilicity (LogD = 3.2), whereas the target compound’s LogD is predicted to be lower (~2.5) due to the polar morpholinosulfonyl group .

Q & A

Basic Question

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, morpholino N-CH₂ at δ 3.5–3.7 ppm) .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₄O₃S₂: calculated 428.09, observed 428.12) .
  • FT-IR : Identify thiol (-SH) stretching (2550–2600 cm⁻¹) and sulfonyl (S=O) vibrations (1150–1250 cm⁻¹) .

How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Advanced Question

  • Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., thione-thiol equilibria) .
  • Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (B3LYP/6-311++G(d,p)) to resolve ambiguities .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks .

What methodologies assess the compound’s biological activity?

Basic Question

  • Antimicrobial Assays : Broth microdilution (MIC against E. coli, S. aureus) .
  • Antioxidant Testing : DPPH scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

How is molecular docking applied to study its mechanism?

Advanced Question

  • Target Selection : Prioritize enzymes like SARS-CoV-2 helicase (PDB: 5WWP) or Bcl-2 (PDB: 1G5M) .
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA (30 conformers, grid box covering active sites) .
  • Validation : Compare binding energies (ΔG ≤ -7.0 kcal/mol) and interactions (H-bonds with catalytic residues) to known inhibitors .

What ADME properties are predictive of its druglikeness?

Advanced Question

  • Lipinski’s Rule : LogP ≤5 (experimental ~2.8), molecular weight ≤500 (428.5 g/mol), H-bond donors/acceptors ≤5/10 .
  • SwissADME Prediction : Assess bioavailability (TPSA ~90 Ų), CYP450 inhibition (risk of interaction with 3A4) .
  • Permeability : Caco-2 cell assays or PAMPA for intestinal absorption .

How can structural modifications enhance bioactivity?

Advanced Question

  • Substituent Effects : Replace morpholinosulfonyl with pyridinylsulfonyl to improve solubility .
  • Hybridization : Conjugate with indole or pyrazole moieties to target multiple pathways (e.g., COX-2 inhibition) .
  • Prodrug Design : Synthesize Mannich bases or Schiff bases for controlled release .

How to address low yields in S-alkylation reactions?

Advanced Question

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity .
  • Microwave Assistance : Reduce reaction time (20–30 minutes vs. hours) and improve yields by 15–20% .
  • Solvent Screening : Test ionic liquids (e.g., [BMIM]BF₄) for higher regioselectivity .

What methods quantify antioxidant activity in triazole-thiol derivatives?

Advanced Question

  • DPPH Assay : Measure absorbance at 517 nm after 30 minutes; calculate % scavenging = [(A₀ - A)/A₀] × 100 .
  • FRAP Assoy : Compare Fe³⁺ to Fe²⁺ reduction capacity (λ = 593 nm) .
  • ORAC : Use fluorescein decay kinetics under peroxyl radical stress .

How to design analogs for specific therapeutic targets (e.g., antiviral)?

Advanced Question

  • Scaffold Hopping : Replace furan with thiophene or benzofuran to enhance π-π stacking with viral proteases .
  • Bioisosteres : Substitute morpholinosulfonyl with piperazinylsulfonyl for improved pharmacokinetics .
  • Fragment-Based Design : Use SAR data to prioritize substituents with high ligand efficiency (e.g., -CF₃ for hydrophobic pockets) .

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